molecular formula C9H13NO3 B13608478 (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol

(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol

Cat. No.: B13608478
M. Wt: 183.20 g/mol
InChI Key: CJSOSTPRWYLUPR-MRVPVSSYSA-N
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Description

(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amino Group Introduction: The amino group is introduced through a reductive amination reaction.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction.

    Methoxy Group Introduction: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-(1-Amino-2-hydroxyethyl)phenol
  • (s)-3-(1-Amino-2-hydroxyethyl)benzoic acid
  • (s)-3-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride

Uniqueness

(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-3-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

CJSOSTPRWYLUPR-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(CO)N

Origin of Product

United States

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